molecular formula C33H53Cl2N5O4S B12299782 1-[2-(11-aminoundecanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride

1-[2-(11-aminoundecanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride

Cat. No.: B12299782
M. Wt: 686.8 g/mol
InChI Key: AANLWYRSPUHEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VH 032 amide-alkylC10-amine is a functionalized von-Hippel-Lindau protein ligand (VHL) used in PROTAC (Proteolysis Targeting Chimera) research and development. This compound incorporates an E3 ligase ligand with an alkyl linker and a terminal amine, making it suitable for conjugation to a target protein ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH 032 amide-alkylC10-amine involves multiple steps, starting with the preparation of the VHL ligand. The key steps include:

    Formation of the VHL Ligand: The VHL ligand is synthesized through a series of reactions involving the coupling of various intermediates.

    Attachment of the Alkyl Linker: An alkyl linker is introduced to the VHL ligand through amide bond formation.

    Introduction of the Terminal Amine:

Industrial Production Methods

Industrial production of VH 032 amide-alkylC10-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

VH 032 amide-alkylC10-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

VH 032 amide-alkylC10-amine has a wide range of scientific research applications:

Mechanism of Action

VH 032 amide-alkylC10-amine functions by binding to the von-Hippel-Lindau protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The alkyl linker and terminal amine allow for the conjugation of the compound to various target protein ligands, enhancing its versatility in PROTAC applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH 032 amide-alkylC10-amine is unique due to its functionalized VHL ligand, which includes an alkyl linker and terminal amine. This design enhances its ability to conjugate with various target protein ligands, making it a valuable tool in PROTAC research and development .

Properties

Molecular Formula

C33H53Cl2N5O4S

Molecular Weight

686.8 g/mol

IUPAC Name

1-[2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C33H51N5O4S.2ClH/c1-23-29(43-22-36-23)25-16-14-24(15-17-25)20-35-31(41)27-19-26(39)21-38(27)32(42)30(33(2,3)4)37-28(40)13-11-9-7-5-6-8-10-12-18-34;;/h14-17,22,26-27,30,39H,5-13,18-21,34H2,1-4H3,(H,35,41)(H,37,40);2*1H

InChI Key

AANLWYRSPUHEKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.